molecular formula C18H25N3O4S3 B11412065 1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine

1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine

Cat. No.: B11412065
M. Wt: 443.6 g/mol
InChI Key: DOOFBXHJSDFBMR-UHFFFAOYSA-N
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Description

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is a complex organic compound with a molecular formula of C18H26N2O4S2 This compound is characterized by the presence of a piperazine ring substituted with a thiazole ring, which is further substituted with methylbenzenesulfonyl and propane-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Sulfonylation: The thiazole ring is then sulfonylated using methylbenzenesulfonyl chloride and propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring by reacting the sulfonylated thiazole with a suitable diamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: De-sulfonylated thiazole derivatives.

    Substitution: Thiazole derivatives with substituted sulfonyl groups.

Scientific Research Applications

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The thiazole ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE
  • 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(ETHYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE
  • 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(BUTYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE

Uniqueness

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is unique due to the presence of both methylbenzenesulfonyl and propane-1-sulfonyl groups. This dual sulfonylation enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H25N3O4S3

Molecular Weight

443.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-propylsulfonyl-1,3-thiazole

InChI

InChI=1S/C18H25N3O4S3/c1-4-13-27(22,23)18-19-16(17(26-18)21-11-9-20(3)10-12-21)28(24,25)15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3

InChI Key

DOOFBXHJSDFBMR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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